

Application Note 1: Purity Determination by Thermogravimetric Analysis (TGA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copperoxalate

Cat. No.: B15599428

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Introduction: Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For copper oxalate, TGA can be used to determine its thermal stability and decomposition pathway. The purity of the synthesized copper oxalate can be inferred by comparing the experimental mass loss at different decomposition steps with the theoretical values.

Principle: When heated, copper oxalate decomposes in a stepwise manner. In an inert atmosphere (e.g., nitrogen or argon), it typically decomposes to copper metal and carbon dioxide.^{[1][2]} In an oxidizing atmosphere (e.g., air or oxygen), the final product is copper(II) oxide.^{[2][3]} Any deviation from the expected mass loss can indicate the presence of impurities or a different hydration state.

Data Presentation: The results from a TGA experiment can be summarized as follows:

Decomposition Step	Theoretical Mass Loss (%)	Experimental Mass Loss (%)	Temperature Range (°C)	Atmosphere
Dehydration (if hydrated)	Varies	To be determined	< 200	Inert/Oxidizing
Decomposition to Cu + 2CO ₂	58.07	To be determined	250 - 350	Inert
Decomposition to CuO + CO + CO ₂	47.53	To be determined	250 - 350	Oxidizing

Experimental Protocol: Thermogravimetric Analysis

Instrumentation:

- Thermogravimetric Analyzer (e.g., Perkin-Elmer 7-Series, Mettler Toledo)[4][5]
- Analytical Balance
- Sample Pans (e.g., platinum or alumina)

Procedure:

- Calibrate the TGA instrument for temperature and mass using standard reference materials (e.g., calcium oxalate for mass and indium for temperature).[5]
- Accurately weigh approximately 5-10 mg of the synthesized copper oxalate into a tared TGA sample pan.[5]
- Place the sample pan in the TGA furnace.
- Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidizing atmosphere) at a constant flow rate (e.g., 50 mL/min).[5]
- Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4][5]

- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to identify the decomposition steps and the corresponding mass losses.

Application Note 2: Purity Determination by Redox Titration

Introduction: Redox titration is a classic and reliable volumetric analysis method to determine the concentration of an analyte. For copper oxalate, the oxalate content can be quantified by titrating it with a standardized solution of a strong oxidizing agent, potassium permanganate (KMnO_4), in an acidic solution.[\[6\]](#)[\[7\]](#)

Principle: The synthesized copper oxalate is first dissolved in sulfuric acid to liberate oxalic acid. The oxalic acid is then titrated with a standardized potassium permanganate solution. The permanganate ion (MnO_4^-) is intensely purple, while the manganese(II) ion (Mn^{2+}) it is reduced to is nearly colorless. Therefore, the endpoint of the titration is indicated by the first persistent pink color of the excess permanganate ions.[\[8\]](#)[\[9\]](#)

The overall reaction is: $5 \text{C}_2\text{O}_4^{2-}(\text{aq}) + 2 \text{MnO}_4^-(\text{aq}) + 16 \text{H}^+(\text{aq}) \rightarrow 10 \text{CO}_2(\text{g}) + 2 \text{Mn}^{2+}(\text{aq}) + 8 \text{H}_2\text{O}(\text{l})$ [\[10\]](#)

Data Presentation: The data from the redox titration can be organized for purity calculation:

Parameter	Trial 1	Trial 2	Trial 3
Mass of Copper Oxalate (g)			
Molarity of KMnO ₄ (mol/L)			
Initial Burette Reading (mL)			
Final Burette Reading (mL)			
Volume of KMnO ₄ used (mL)			
Moles of KMnO ₄ used (mol)			
Moles of Oxalate (mol)			
Mass of Oxalate (g)			
Purity of Copper Oxalate (%)			

Experimental Protocol: Redox Titration with Potassium Permanganate

Reagents and Equipment:

- Synthesized Copper Oxalate
- Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution
- 1 M Sulfuric Acid (H₂SO₄)
- Distilled Water

- Analytical Balance
- Burette (50 mL)
- Pipette (25 mL)
- Erlenmeyer Flasks (250 mL)
- Hot Plate
- Beakers

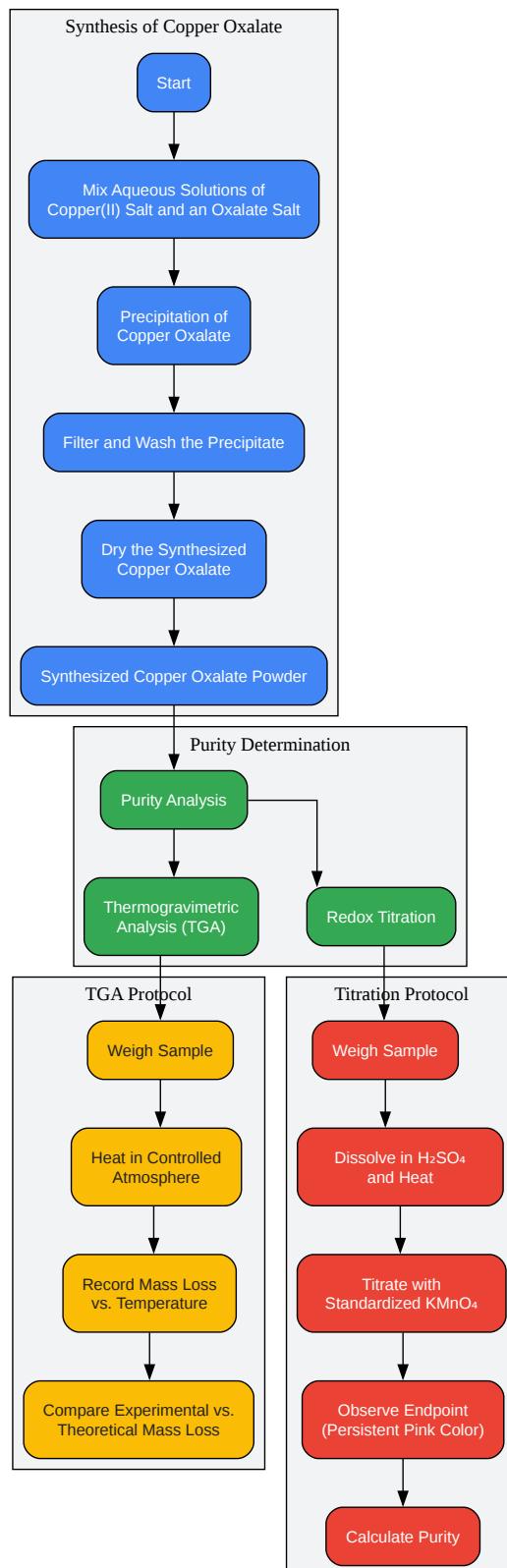
Procedure:

- Sample Preparation: Accurately weigh about 0.15-0.20 g of the synthesized copper oxalate into a 250 mL Erlenmeyer flask.[11]
- Dissolution: Add approximately 50 mL of 1 M H_2SO_4 to the flask.[10]
- Heating: Gently heat the solution to about 60-70 °C on a hot plate to ensure complete dissolution of the oxalate.[10][12] Do not boil the solution.[9]
- Titration Setup: Rinse and fill a burette with the standardized KMnO_4 solution. Record the initial volume.
- Titration: Slowly add the KMnO_4 solution from the burette to the hot oxalate solution while constantly swirling the flask.[12] The purple color of the permanganate will disappear as it reacts with the oxalate.
- Endpoint: Continue the titration until the addition of a single drop of KMnO_4 solution results in a faint but persistent pink color that lasts for about 30 seconds.[10][12] This is the endpoint. The temperature of the solution should not be below 60 °C at the endpoint.[10][12]
- Recording: Record the final burette volume.
- Replicates: Repeat the titration at least two more times with fresh samples for accuracy.

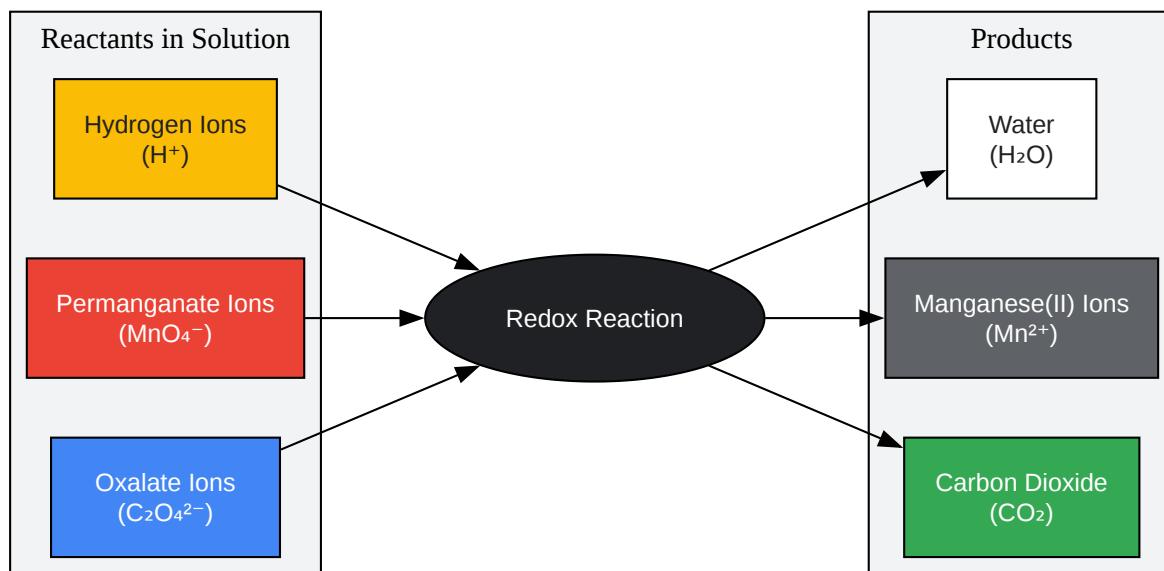
- Calculation: Use the stoichiometry of the reaction to calculate the moles of oxalate, and from there, the purity of the copper oxalate sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and purity determination of copper oxalate.

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Caption: Workflow for Synthesis and Purity Analysis of Copper Oxalate.

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Caption: Reactant to Product Pathway in Redox Titration.

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- To cite this document: BenchChem. [Application Note 1: Purity Determination by Thermogravimetric Analysis (TGA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599428#method-for-determining-the-purity-of-synthesized-copper-oxalate>]

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